molecular formula C14H22N2O2 B5849060 N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

Katalognummer B5849060
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: BTRGEDVIDQVNFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as LY303511, is a synthetic compound that belongs to the isoxazole class of molecules. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. LY303511 has been widely used in scientific research to investigate the role of PI3K signaling in various physiological and pathological conditions.

Wirkmechanismus

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is a selective inhibitor of the p110α isoform of PI3K, which is the most commonly mutated isoform in human cancers. It binds to the ATP-binding pocket of p110α and prevents its phosphorylation and activation by upstream signaling molecules, such as receptor tyrosine kinases and G protein-coupled receptors. This leads to a decrease in the levels of PIP3 and downstream signaling, such as Akt and mTOR activation, resulting in inhibition of cell growth and survival.
Biochemical and Physiological Effects
N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer cells. It also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been demonstrated to ameliorate insulin resistance and improve glucose homeostasis in animal models of diabetes. It also has cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function in animal models of heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is a highly selective and potent inhibitor of the p110α isoform of PI3K, which makes it an ideal tool for studying the function of PI3K in various cellular and animal models. However, its potency and selectivity may also pose some limitations, as it may affect other isoforms of PI3K or other signaling pathways that are downstream of PI3K. Therefore, it is important to use appropriate controls and to validate the specificity of the effects observed with N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. In addition, the solubility and stability of N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may vary depending on the experimental conditions, which may require optimization.

Zukünftige Richtungen

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and cardiovascular diseases. However, its clinical development has been limited by its poor pharmacokinetic properties, such as low oral bioavailability and short half-life. Therefore, future research efforts may focus on improving the pharmacokinetic profile of N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide or developing more potent and selective inhibitors of PI3K that can overcome the limitations of N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. In addition, further studies are needed to elucidate the role of PI3K signaling in various physiological and pathological conditions and to identify potential biomarkers of response to PI3K inhibitors.

Synthesemethoden

The synthesis of N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with cycloheptylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-diisopropylethylamine (DIPEA) and 2-aminopyridine to yield N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively used in scientific research to investigate the role of PI3K signaling in various cellular and animal models. PI3K is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which recruits and activates downstream effectors, such as Akt and mTOR, to promote cell growth and survival. Dysregulation of the PI3K pathway has been implicated in many human diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, N-cycloheptyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been used to study the function of PI3K in these diseases and to evaluate its potential as a therapeutic target.

Eigenschaften

IUPAC Name

N-cycloheptyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-12-13(10(2)18-16-12)14(17)15-11-8-6-4-5-7-9-11/h11H,3-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGEDVIDQVNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.